
3-Methyl-6-(tributylstannyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidinone ring substituted with a methyl group at the 3-position and a tributylstannyl group at the 6-position. The tributylstannyl group is a tin-containing moiety that is often used in organic synthesis for various transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) typically involves the introduction of the tributylstannyl group to a pyrimidinone precursor. One common method is the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation of the tin compound.
Industrial Production Methods
Industrial production of 4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) may involve large-scale Stille coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of tin, which can be useful in further synthetic applications.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used in oxidation reactions.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Major Products Formed
Substituted Pyrimidinones: Formed through nucleophilic substitution reactions.
Oxidized Tin Compounds: Formed through oxidation reactions.
Coupled Products: Formed through cross-coupling reactions with various organic halides.
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in the construction of carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic effects.
Industry: Used in the production of specialty chemicals and materials. Its unique reactivity makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) depends on the specific application and the reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-tin bond, which then reacts with an organic halide to form a new carbon-carbon bond. The tributylstannyl group acts as a leaving group, allowing the formation of the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-6-(tributylstannyl)pyridazine: A similar compound with a pyridazine ring instead of a pyrimidinone ring.
2-(Tributylstannyl)pyrimidine: A compound with a tributylstannyl group at the 2-position of the pyrimidine ring.
Uniqueness
4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the tributylstannyl group at the 6-position allows for selective reactions that may not be possible with other similar compounds. Additionally, the pyrimidinone ring provides a versatile scaffold for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C17H32N2OSn |
|---|---|
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
3-methyl-6-tributylstannylpyrimidin-4-one |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-7-4-6-3-2-5(7)8;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |
Clé InChI |
DOCSLGBUWLXAKR-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC(=O)N(C=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Butoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13920414.png)
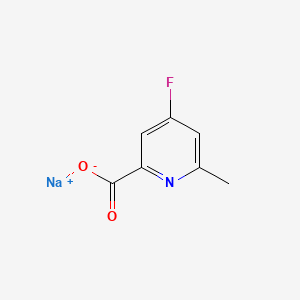
![methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13920432.png)
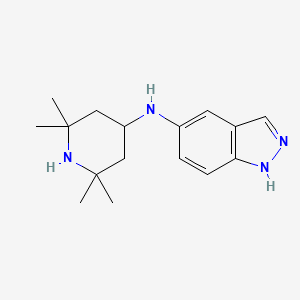
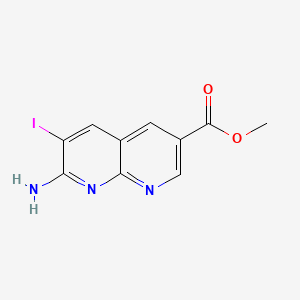
![2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13920440.png)
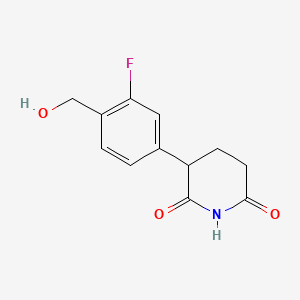
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B13920456.png)
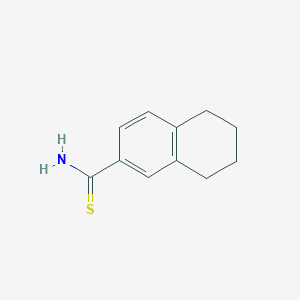
![benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate](/img/structure/B13920470.png)
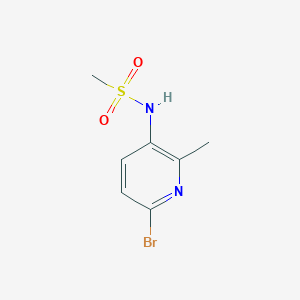
![N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)
